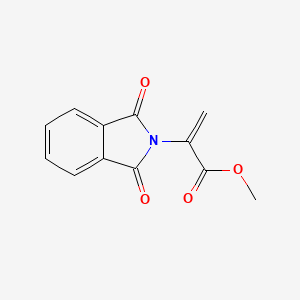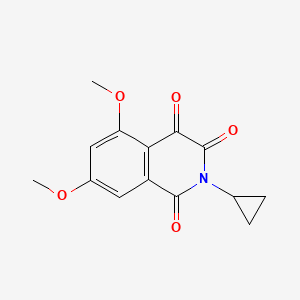
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione, also known as CPDMIT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. CPDMIT belongs to the class of isoquinolone derivatives that exhibit a wide range of biological activities.
作用机制
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione also inhibits the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes that play a role in inflammation and asthma. Additionally, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been shown to possess significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has several advantages for lab experiments. It exhibits high solubility in water and organic solvents, making it easy to handle in the lab. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione also exhibits high stability under various conditions, making it suitable for long-term storage. However, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis process is complex and time-consuming. Additionally, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione may exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has significant potential for future research. One area of future research is the development of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione derivatives with improved biological activity and reduced toxicity. Another area of future research is the investigation of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione in combination with other drugs for the treatment of various diseases. Additionally, the use of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione in drug delivery systems and nanotechnology-based applications is an area of future research. Overall, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is a promising compound with significant potential for future research in medicinal chemistry.
合成方法
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione can be synthesized through a multi-step process involving the condensation of 2,4-dimethoxybenzaldehyde and cyclopropanecarboxylic acid followed by cyclization and oxidation. The final product is obtained through recrystallization and purification. The synthesis of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been optimized to yield high purity and high yield.
科学研究应用
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been extensively studied for its potential use in medicinal chemistry. It exhibits a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antioxidant and anticancer properties. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been investigated for its potential use in the treatment of various diseases such as neurodegenerative disorders, cancer, and inflammation.
属性
IUPAC Name |
2-cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-5-9-11(10(6-8)20-2)12(16)14(18)15(13(9)17)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFMAICGFTKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N(C2=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

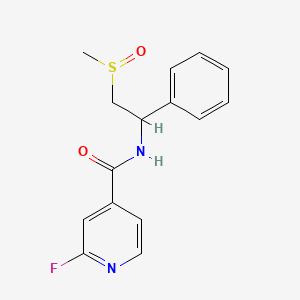
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)
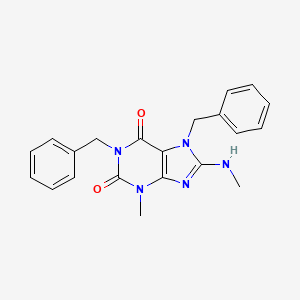

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)


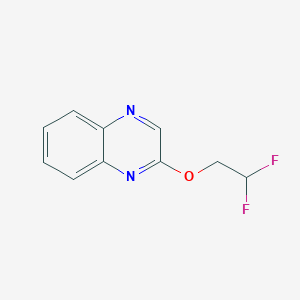

![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)


